molecular formula C24H42N4O4 B12569796 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide CAS No. 258334-85-9

2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide

Cat. No.: B12569796
CAS No.: 258334-85-9
M. Wt: 450.6 g/mol
InChI Key: DJNJETPKQAHXHJ-UHFFFAOYSA-N
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Description

2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide is an organic compound with the molecular formula C24H38N2O4. It is known for its unique chemical structure, which includes two ethylhexyl groups attached to a benzene ring through oxygen atoms, and two carbohydrazide groups. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide typically involves the reaction of 2,5-dihydroxyterephthalic acid with 2-ethylhexanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide is unique due to the presence of both ethylhexyl and carbohydrazide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

258334-85-9

Molecular Formula

C24H42N4O4

Molecular Weight

450.6 g/mol

IUPAC Name

2,5-bis(2-ethylhexoxy)benzene-1,4-dicarbohydrazide

InChI

InChI=1S/C24H42N4O4/c1-5-9-11-17(7-3)15-31-21-13-20(24(30)28-26)22(14-19(21)23(29)27-25)32-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16,25-26H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

DJNJETPKQAHXHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1C(=O)NN)OCC(CC)CCCC)C(=O)NN

Origin of Product

United States

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